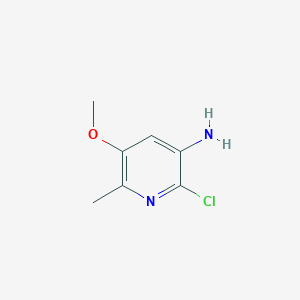

2-Chloro-5-methoxy-6-methylpyridin-3-amine

Description

2-Chloro-5-methoxy-6-methylpyridin-3-amine is a pyridine derivative characterized by a chlorine atom at position 2, a methoxy group at position 5, a methyl group at position 6, and an amine group at position 3. Its molecular formula is C₇H₉ClN₂O, with a molecular weight of 188.61 g/mol. The chlorine and methoxy groups contribute to its electronic properties, while the methyl group introduces steric effects that may influence reactivity and crystallinity .

Properties

Molecular Formula |

C7H9ClN2O |

|---|---|

Molecular Weight |

172.61 g/mol |

IUPAC Name |

2-chloro-5-methoxy-6-methylpyridin-3-amine |

InChI |

InChI=1S/C7H9ClN2O/c1-4-6(11-2)3-5(9)7(8)10-4/h3H,9H2,1-2H3 |

InChI Key |

VFCTYPCZSKKAEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C(=N1)Cl)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxy-6-methylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions . Another method includes the crystallization of intermediates from solvents like acetone or dichloromethane, followed by vacuum drying .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxy-6-methylpyridin-3-amine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium, platinum.

Solvents: Acetone, dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Chloro-5-methoxy-6-methylpyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxy-6-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-chloro-5-methoxy-6-methylpyridin-3-amine with analogous pyridine and pyrimidine derivatives, focusing on substituent patterns, molecular properties, and crystallographic data where available.

4-Chloro-5-methoxypyridin-3-amine

- Substituents : Cl (position 4), OCH₃ (position 5), NH₂ (position 3).

- Molecular Formula : C₆H₆ClN₂O.

- Key Differences :

- The chlorine atom is at position 4 instead of 2, altering the electron-withdrawing effects on the pyridine ring. This positional shift could reduce steric hindrance near the amine group compared to the target compound.

- Lacks the methyl group at position 6, which may result in lower hydrophobicity and different crystal-packing behavior.

- Structural Insights : Similar compounds exhibit intermolecular halogen–nitrogen interactions (e.g., Cl···N distances of ~3.10 Å), which stabilize crystal lattices .

2-Chloro-5-methylpyridin-3-amine

- Substituents : Cl (position 2), CH₃ (position 5), NH₂ (position 3).

- Molecular Formula : C₆H₇ClN₂.

- The absence of a methoxy group may enhance stability under acidic conditions but decrease solubility in polar solvents.

- Applications : Methyl-substituted pyridines are often used as building blocks in agrochemicals and pharmaceuticals due to their metabolic stability .

6-Methoxy-5-methylpyridin-3-amine

- Substituents : OCH₃ (position 6), CH₃ (position 5), NH₂ (position 3).

- Molecular Formula : C₇H₁₀N₂O.

- The methoxy and methyl groups are adjacent (positions 5 and 6), creating a sterically crowded environment that might limit substitution reactions at these positions.

- Synthesis : Typically produced via nucleophilic aromatic substitution or reductive amination, as seen in related pyridine derivatives .

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine

- Substituents : Cl (position 4), OCH₃ (position 6), CH₃ (position 2), NH₂ (position 5).

- Molecular Formula : C₆H₇ClN₃O.

- Key Differences :

- Applications : Pyrimidine derivatives are widely used in antiviral and anticancer drug development due to their ability to mimic nucleobases .

Research Implications

- Reactivity : The chlorine atom in 2-chloro-5-methoxy-6-methylpyridin-3-amine may facilitate nucleophilic aromatic substitution, while the methoxy group could direct electrophilic attacks to specific ring positions.

- Crystallography : Halogen–nitrogen interactions (e.g., Cl···N) observed in related compounds suggest that the target molecule may form stable crystalline frameworks, aiding in purification and characterization .

- Pharmacological Potential: Structural similarities to pyrimidine derivatives indicate possible utility in drug discovery, though further studies are needed to confirm bioactivity.

Biological Activity

2-Chloro-5-methoxy-6-methylpyridin-3-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a chlorine atom and a methoxy group, suggests possible interactions with biological targets, making it a candidate for further pharmacological studies.

The molecular formula of 2-Chloro-5-methoxy-6-methylpyridin-3-amine is with a molecular weight of 174.60 g/mol. Its structural characteristics can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C7H8ClN2O |

| Molecular Weight | 174.60 g/mol |

| IUPAC Name | 2-Chloro-5-methoxy-6-methylpyridin-3-amine |

| SMILES | ClC1=C(N)C(=C(C=C1)OC)C |

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The presence of the methoxy group is particularly noteworthy as it can enhance lipophilicity and alter the compound's interaction with biological membranes.

Antimicrobial Activity

Studies have shown that pyridine derivatives can exhibit significant antimicrobial properties. For instance, the related compound 2-chloro-5-methylpyridine demonstrated notable activity against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Antitumor Activity

Pyridine derivatives have also been explored for their antitumor properties. Research on similar compounds has indicated that they can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways related to cell survival and proliferation.

Case Study 1: Antimicrobial Efficacy

A study conducted on several pyridine derivatives, including 2-chloro-5-methoxy-6-methylpyridin-3-amine, assessed their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity Assay

In vitro cytotoxicity assays were performed using human cancer cell lines (e.g., HeLa and HepG2). The results showed that 2-chloro-5-methoxy-6-methylpyridin-3-amine induced significant cell death at concentrations above 20 µM. The underlying mechanism was attributed to the activation of apoptotic pathways, as evidenced by increased levels of cleaved caspase-3.

The precise mechanism of action for 2-chloro-5-methoxy-6-methylpyridin-3-amine remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways. This interaction may lead to altered gene expression profiles associated with apoptosis and cell cycle regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.